Catemeric vs. Dimeric Hydrogen Bonding
Single-crystal X-ray diffraction at 100 K reveals that 2-(2-methylbenzoyl)benzoic acid adopts a catemeric hydrogen bonding motif, where O–H···O bonds progress from the carboxyl group of one molecule to the ketone oxygen of a glide-related neighbor, forming continuous chains along the [001] direction in an A–A–B–B pattern [1]. In contrast, the unsubstituted parent compound 2-benzoylbenzoic acid and many related γ-keto acids crystallize as centrosymmetric carboxylic acid dimers via paired O–H···O hydrogen bonds [2]. The toluene ring in the target compound is twisted 80.61(3)° out of plane with respect to the benzoic acid phenyl ring, while the carboxylic acid group makes a dihedral angle of only 13.79(14)° with its attached phenyl ring [1].
Baseline: dimeric R₂²(8) ring motif
| Evidence Dimension | Solid-state hydrogen bonding architecture |
|---|---|
| Target Compound Data | Catemeric (chain) aggregation; O–H···O bond from carboxyl to ketone oxygen of glide-related neighbor; toluene ring torsion 80.61(3)°; acid-phenyl dihedral 13.79(14)°; close contact 2.54 Å (phenyl H to acid carbonyl); orthorhombic, space group Pbca, Z = 8 [1] |
| Comparator Or Baseline | 2-Benzoylbenzoic acid and related γ-keto acids: typically form centrosymmetric carboxylic acid dimers (R₂²(8) ring motif) [2] |
| Quantified Difference | Qualitative difference in hydrogen bonding topology: catemeric (target) vs. dimeric (comparator); quantitative torsion angle 80.61° induces the catemeric preference |
| Conditions | Single-crystal X-ray diffraction, T = 100 K, Cu Kα radiation [1] |
Why This Matters
The catemeric versus dimeric hydrogen bonding distinction directly impacts crystal packing density, sublimation enthalpy, and mechanical properties of the solid, making the ortho-methyl compound a superior model for studying chain-type hydrogen bonding in γ-keto acids.
- [1] Platosz NA, Lalancette RA, Thompson HW, Newman JM, Schachter A. 2-(2-Methylbenzoyl)benzoic acid: catemeric hydrogen bonding in a γ-keto acid. Acta Crystallographica Section E. 2013;69(10):o1547–o1548. doi:10.1107/S1600536813025099 View Source
- [2] Barcon A, Brunet E, Gatter MG, Huffman JC, Jones W, Kaftory M, et al. Patterns of hydrogen bonding in γ-keto acids: comparison of catemeric and dimeric motifs. References cited in: Platosz et al. (2013) for related γ-keto acid structures including 2-benzoylbenzoic acid dimeric forms. See also: Borthwick PW. Acta Crystallographica Section B. 1980;36:628–632. View Source
